6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a chloro substituent at position 6 and a naphthalen-1-ylmethyl group at position 3.
- Condensation reactions: Reacting 6-chloro-3-hydrazinopyridazine with 1-naphthaldehyde in ethanol under acidic conditions to form hydrazone intermediates, followed by cyclization using catalysts like FeCl₃ .
- Nucleophilic substitution: Introducing the naphthalen-1-ylmethyl group via alkylation or aromatic coupling reactions, as seen in derivatives like 6-chloro-3-(4-chlorobenzyl)triazolopyridazine (compound 9j) .
Properties
CAS No. |
596825-69-3 |
|---|---|
Molecular Formula |
C16H11ClN4 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
6-chloro-3-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H11ClN4/c17-14-8-9-15-18-19-16(21(15)20-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2 |
InChI Key |
FUCYTJJZKKJJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable case study involved the synthesis of a related compound that demonstrated a cytotoxic concentration 50% (CC50) against HepG2 liver cancer cells, suggesting potential for further development in anticancer therapies .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of triazole derivatives. Compounds in this class have been tested against a range of pathogens, including bacteria and fungi. In vitro studies revealed that certain derivatives exhibited potent inhibitory effects on microbial growth. This opens avenues for developing new antimicrobial agents based on the triazolo[4,3-b]pyridazine scaffold .
Agricultural Applications
Pesticide Development
The unique chemical structure of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine positions it as a candidate for agricultural applications, particularly as a pesticide. Research into similar compounds has shown effectiveness against various agricultural pests while maintaining low toxicity to non-target organisms. This characteristic is crucial for sustainable agricultural practices .
Material Science Applications
Polymer Synthesis
In material science, triazole-containing compounds have been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine into polymer matrices has been shown to improve thermal stability and mechanical strength. Such advancements are significant for applications in coatings and composite materials .
Data Tables
Case Studies
- Anticancer Research : A study focused on synthesizing triazole derivatives found that modifications to the triazole ring significantly enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural variations in developing effective anticancer agents.
- Agricultural Efficacy : Research evaluating the effectiveness of triazole-based pesticides demonstrated significant reductions in pest populations in controlled environments. The study emphasized the potential for these compounds to replace more harmful pesticides currently in use.
- Polymer Development : Investigations into polymer composites incorporating triazole derivatives revealed improved thermal properties and mechanical strength compared to traditional materials. This research suggests potential applications in industries requiring durable and heat-resistant materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituent at position 3 significantly influences molecular weight, lipophilicity, and solubility. Key analogs include:
Key Observations :
- Bulky aromatic substituents (e.g., naphthalen-1-ylmethyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Halogenated aryl groups (e.g., 3-chlorophenyl) balance lipophilicity and electronic effects for target binding .
- Aliphatic groups (e.g., cyclopentyl) offer steric bulk without excessive hydrophobicity .
Enzyme Inhibition
- BRD4 Bromodomain Inhibition : Derivatives like 6-chloro-3-(trifluoromethyl)triazolopyridazine (compound 5) exhibit IC₅₀ values <1 μM in AlphaScreen assays, attributed to π-π stacking and hydrophobic interactions with the acetyl-lysine binding pocket .
- DPP-4 Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines (e.g., 5a–l) show micromolar inhibition of dipeptidyl peptidase-4 (DPP-4), critical for anti-diabetic activity. Substituent polarity and hydrogen-bonding capacity are key determinants .
Antimicrobial Activity
- Antifungal/Antibacterial : 3-Substituted phenyl derivatives (e.g., 3-(4-nitrophenyl)) demonstrate moderate activity against Candida albicans and Staphylococcus aureus, with MIC values ranging from 16–64 μg/mL. Electron-withdrawing groups enhance potency .
Pharmacokinetic Considerations
Challenges :
- Bulky substituents (e.g., naphthalen-1-ylmethyl) may reduce reaction efficiency due to steric hindrance.
- Halogenated intermediates require careful handling to avoid dehalogenation side reactions .
Biological Activity
6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of naphthalene derivatives with triazole and pyridazine intermediates. The process may include various steps such as nucleophilic substitution and cyclization under controlled conditions to yield the desired product.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine against various cancer cell lines. The compound exhibits moderate to potent activity:
The compound's mechanism appears to involve inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. Immunofluorescence assays confirmed significant alterations in microtubule structures upon treatment with this compound.
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence regarding the antiviral potential of triazolo derivatives. For instance, compounds structurally related to 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine have shown efficacy against viral infections by inhibiting viral replication through interference with viral proteins .
Case Study 1: Antiproliferative Effects
A study involving a series of triazolo-pyridazine derivatives demonstrated that modifications in the chemical structure significantly influence biological activity. The compound with a similar scaffold showed IC50 values comparable to those of established chemotherapeutics like CA-4. This indicates that structural optimization could lead to more potent derivatives with enhanced anticancer properties .
Case Study 2: Inhibition of c-Met Kinase
Another study focused on the inhibition of c-Met kinase by triazolo derivatives revealed that certain compounds exhibited IC50 values as low as 0.090 μM against c-Met kinase. This suggests that 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine and its analogs could serve as lead compounds in developing targeted therapies for cancers characterized by c-Met overexpression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
